2-(1H-Imidazol-1-yl)propan-1-ol as a Superior Synthon for Heterocyclic Systems Over Non-Imidazole Propanols
The primary differentiation of 2-(1H-Imidazol-1-yl)propan-1-ol lies in its bifunctional nature, which enables convergent synthesis strategies not possible with simple aliphatic propanols or other non-imidazole heterocyclic alcohols. While a direct, head-to-head quantitative comparison with another propanol in a specific reaction is not publicly available, its utility is established by its patented use as a critical intermediate [1]. The compound's value is further supported by class-level inference from studies on structurally related bis-imidazole propanols, which demonstrate the unique ability of this scaffold to form stable, catalytically active metal complexes [2].
| Evidence Dimension | Synthetic Utility as a Bifunctional Building Block |
|---|---|
| Target Compound Data | Nucleophilic imidazole nitrogen and a primary hydroxyl group present on the same molecule. |
| Comparator Or Baseline | Simple propanols (e.g., 1-propanol, 2-propanol) or non-imidazole heterocyclic alcohols. |
| Quantified Difference | Qualitative: Enables nucleophilic substitution/alkylation reactions at two distinct sites, facilitating convergent synthesis. Class-level analogs used to prepare polymer-supported organocatalysts [2]. |
| Conditions | N/A (Qualitative structural differentiation). |
Why This Matters
This bifunctionality is the core driver for procurement, as it provides a unique synthetic handle for building complex molecules not readily accessible from simpler alcohols.
- [1] Warner-Lambert Company. US6133303 A1. 2000. View Source
- [2] Scite.ai. A stereoselective organic base-catalyzed protocol for hydroamination of alkynes under solvent-free conditions. Molecular Catalysis. 2018. View Source
